molecular formula C21H21ClN4O B2508688 (2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide CAS No. 903190-06-7

(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide

Cat. No. B2508688
CAS RN: 903190-06-7
M. Wt: 380.88
InChI Key: KHYQDULJXCLCGZ-UHFFFAOYSA-N
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Description

The compound "(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide" is a synthetic molecule that appears to be related to a class of compounds known for their interactions with various receptor types in the human body. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological activities, particularly in relation to dopamine receptors and anion sensing capabilities.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives through acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . These reactions typically require the use of a starting amino acetonitrile derivative, which is then acylated to form the desired benzamide structure. The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the correct product with the desired substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography, which provides detailed information about the solid-state properties of these compounds . Additionally, spectroscopic methods such as IR, NMR, and UV-Vis are used to investigate the molecular structure in the solution phase . These techniques allow for the determination of the compound's geometry, vibrational frequencies, and chemical shifts, which can be compared with computational models to validate the synthesized structure.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that lead to colorimetric sensing of anions. For instance, the presence of fluoride anions can induce a color transition in certain benzamide compounds, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This reactivity is significant for the development of sensors and indicates that the compound may also have interesting reactivity with specific anions or other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a combination of experimental and computational methods. The electronic properties, such as excitation energies, oscillator strengths, dipole moments, and frontier orbital energies, are computed using density functional theory (DFT) calculations . These properties are crucial for understanding the compound's potential interactions with biological targets, such as receptors, and its overall reactivity. Additionally, the non-linear optical (NLO) properties of these compounds are of interest for materials science applications .

Scientific Research Applications

Medicinal Chemistry Applications

One study focused on Structure-Affinity Relationship Studies involving compounds structurally related to "(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide." These studies aim to identify structural features that could lead to affinity for specific receptors, such as dopamine D(3) receptors. The research identifies modifications that improve binding affinity, providing insight into the development of selective ligands for receptor subtypes, potentially valuable in designing drugs for neurological disorders (Leopoldo et al., 2002).

Organic Synthesis Applications

Research in Organic Synthesis explores the development of novel synthetic methods and the synthesis of complex molecules. For instance, studies on the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties highlight efficient methods to create compounds with potential biological activity. Such synthetic pathways are crucial for generating libraries of compounds for pharmacological screening (Bhat et al., 2018).

Biochemical Applications

In Biochemistry , compounds like "(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide" can serve as tools to study biochemical pathways and molecular interactions. For example, piperazine-derived compounds have been developed as enantioselective Lewis basic catalysts for chemical reactions, indicating their utility in studying and facilitating specific biochemical transformations with high selectivity and yield (Wang et al., 2006).

properties

IUPAC Name

(E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-19-7-4-8-20(13-19)26-11-9-25(10-12-26)16-18(14-23)21(27)24-15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,15H2,(H,24,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQDULJXCLCGZ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide

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